REACTION_CXSMILES
|
BrC1C=CC=CC=1C(F)(F)F.CCCCCC.C([Li])CCC.Br[C:24]1[CH:25]=[C:26]2[C:31](=[CH:32][CH:33]=1)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]2.[CH:38]1[N:42]=[CH:41][N:40]2[CH2:43][CH2:44][C:45](=[O:46])[C:39]=12.[Cl-].[NH4+]>C1COCC1>[OH:46][C:45]1([C:24]2[CH:25]=[C:26]3[C:31](=[CH:32][CH:33]=2)[CH:30]=[C:29]([C:34]([NH:36][CH3:37])=[O:35])[CH:28]=[CH:27]3)[C:39]2[N:40]([CH:41]=[N:42][CH:38]=2)[CH2:43][CH2:44]1 |f:1.2,5.6|
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Name
|
|
Quantity
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33.05 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C(F)(F)F
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
n-butyl lithium hexane
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Quantity
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93.7 mL
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Type
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reactant
|
Smiles
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CCCCCC.C(CCC)[Li]
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Name
|
n-butyl lithium hexane
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Quantity
|
94.5 mL
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Type
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reactant
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Smiles
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CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
14.66 g
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Type
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reactant
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Smiles
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C1=C2N(C=N1)CCC2=O
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Name
|
|
Quantity
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240 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
520 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
38.03 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
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Name
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|
Quantity
|
2.88 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-65 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred at the same temperature for 30 min
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Duration
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30 min
|
Type
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STIRRING
|
Details
|
After stirring the mixture
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Type
|
ADDITION
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Details
|
was added at not more than −55° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
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Details
|
an ethanol-soluble material was extracted from the resulting residue
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated again
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash silica gel column chromatography (eluent; chloroform/methanol containing ammonia (7%); 19/1→9/1)
|
Type
|
CUSTOM
|
Details
|
The eluate was recrystallized from methanol
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Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |